Superior Anticancer Potency vs. Temozolomide in Human Astroglioma U87 Cells
4-Methoxydalbergione (4MOD) was directly compared to temozolomide (TMZ), the first-line chemotherapeutic for astroglioma, in a head-to-head in vitro study using U87 astroglioma cells. 4MOD exhibited a tenfold greater potency in inhibiting cell proliferation and inducing apoptosis [1].
| Evidence Dimension | Anti-proliferative potency |
|---|---|
| Target Compound Data | Tenfold greater potency than TMZ |
| Comparator Or Baseline | Temozolomide (TMZ), standard-of-care chemotherapeutic |
| Quantified Difference | 10-fold increase in potency |
| Conditions | Human astroglioma U87 cell line, in vitro proliferation and apoptosis assays |
Why This Matters
This quantitative advantage indicates that 4MOD may overcome the low potency limitation of current astroglioma therapy, justifying its selection as a lead compound for further development in this indication.
- [1] Li R, Xu CQ, Shen JX, et al. 4-Methoxydalbergione is a potent inhibitor of human astroglioma U87 cells in vitro and in vivo. Acta Pharmacologica Sinica. 2021;42(9):1507-1515. View Source
